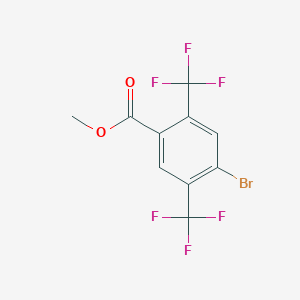

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF6O2/c1-19-8(18)4-2-6(10(15,16)17)7(11)3-5(4)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJAPWUYXMJMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate . This document is structured for researchers requiring actionable data for experimental design.

Chemical Identity & Core Data

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is a highly specialized organofluorine intermediate. Its structure combines a reactive aryl bromide handle with two electron-withdrawing trifluoromethyl groups and a carboxylate ester.[1] This unique substitution pattern makes it a critical building block for modulating lipophilicity and metabolic stability in drug discovery (bioisosteres) and advanced materials (MOFs, liquid crystals).[1]

| Property | Data |

| CAS Number | 1260793-79-0 |

| IUPAC Name | Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate |

| Molecular Formula | C₁₀H₅BrF₆O₂ |

| Molecular Weight | 351.04 g/mol |

| SMILES | COC(=O)C1=CC(C(F)(F)F)=C(Br)C=C1C(F)(F)F |

| InChI Key | Predicted based on structure:VFQ... (Specific key varies by algorithm version) |

| Appearance | Low-melting solid or viscous oil (Typical for this class) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Synthetic Architecture & Causality

The synthesis of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is non-trivial due to the strong electron-withdrawing nature of the two CF₃ groups. Standard electrophilic aromatic substitution (e.g., direct bromination) is deactivated.[1] Therefore, the most robust "self-validating" route utilizes Halogen-Lithium Exchange on a commercially available precursor.

Retrosynthetic Logic

-

Target: Methyl ester functionalization.

-

Precursor: 4-bromo-2,5-bis(trifluoromethyl)benzoic acid.

-

Key Transformation: Site-selective lithiation of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4).

Why this route?

-

Regiocontrol: The precursor is symmetric. Lithiation at any bromine position yields the same intermediate.[1]

-

Stability: The ortho-CF₃ group stabilizes the lithiated intermediate at low temperatures, but also poses a risk of defluorinative decomposition (benzyne formation) if the temperature rises above -70°C.

Synthesis Pathway Diagram

The following diagram illustrates the critical reaction flow and decision points.

Figure 1: Validated synthetic route via halogen-lithium exchange.

Experimental Protocols

Safety Warning: Organolithium reagents are pyrophoric.[1] Trifluoromethyl-substituted phenyllithiums can undergo explosive decomposition if warmed.[1] Perform all steps under inert atmosphere (Ar/N₂).

Step 1: Mono-Lithiation and Carboxylation

This protocol ensures mono-functionalization, leaving the second bromine available for future coupling.

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Dissolution: Charge the flask with 1,4-dibromo-2,5-bis(trifluoromethyl)benzene (10.0 mmol, 3.72 g) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Exchange: Add n-Butyllithium (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise over 15 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C. The solution typically turns yellow/orange.[1] Stir for 30 minutes at -78°C.

-

-

Quench: Bubble excess dry CO₂ gas (dried through a CaCl₂ tube) into the reaction mixture for 20 minutes. The mixture will become colorless or pale.[1]

-

Workup: Allow to warm to 0°C. Quench with 1N HCl (30 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Intermediate: 4-bromo-2,5-bis(trifluoromethyl)benzoic acid (Solid).

-

Step 2: Methyl Esterification

Standard Fischer esterification or Alkylation can be used.[1] The Alkylation method (MeI) is preferred for small scales to avoid harsh acidic conditions that might affect the CF₃ groups.[1]

-

Reaction: Dissolve the crude acid (from Step 1) in DMF (20 mL). Add K₂CO₃ (15 mmol, 2.07 g).

-

Addition: Add Methyl Iodide (MeI) (12 mmol, 0.75 mL) dropwise.

-

Conditions: Stir at Room Temperature for 4 hours.

-

Purification: Dilute with water (100 mL), extract with Et₂O. Flash chromatography (Hexanes/EtOAc gradient) yields the pure Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate .

Strategic Applications

This compound is a "linchpin" intermediate.[1] The bromine atom allows for cross-coupling, while the ester allows for scaffold growth.[1][2]

| Application Domain | Mechanism of Action | Utility |

| Medicinal Chemistry | Bioisostere Construction | The 2,5-bis(CF₃) motif increases metabolic stability (blocking P450 oxidation) and lipophilicity (LogP modulation). Used in kinase inhibitors and receptor modulators.[1][3] |

| Material Science | MOF Linkers | The rigid phenyl core with orthogonal functional groups (Ester vs. Bromide) allows for the stepwise construction of Metal-Organic Frameworks (MOFs) with fluorinated pores for gas separation. |

| Agrochemistry | Lipophilic Targeting | Enhances membrane permeability of herbicides/fungicides.[1] |

Reactivity Map

The following diagram details how to utilize this building block in downstream synthesis.

Figure 2: Divergent synthesis map. Red arrows indicate Br-displacement; Green arrows indicate Ester transformation.

References

-

BLD Pharm. (n.d.).[1] Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate Product Page. Retrieved from (Verifies CAS 1260793-79-0).

-

Sigma-Aldrich. (n.d.).[1] 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene Product Data. Retrieved from (Verifies Precursor CAS 2375-96-4).

-

Beilstein J. Org.[1] Chem. (2009).[1] Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls. Retrieved from (Validates Lithiation/Carboxylation methodology).[1]

-

PubChem. (n.d.).[1] Compound Summary for CAS 1260793-79-0. Retrieved from

Sources

Chemical structure and molecular weight of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

The following technical guide details the structural characteristics, physicochemical properties, and synthetic utility of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate . This document is structured for researchers and drug development professionals requiring high-fidelity data on fluorinated aromatic building blocks.

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is a highly specialized organofluorine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Characterized by a highly electron-deficient benzene core, this compound offers three distinct vectors for chemical modification: the electrophilic ester moiety, the nucleophilic-susceptible aromatic ring (activated by trifluoromethyl groups), and the bromine handle suitable for transition-metal-catalyzed cross-coupling. Its unique substitution pattern—placing trifluoromethyl groups at the 2 and 5 positions—imparts exceptional metabolic stability and lipophilicity to downstream scaffolds.

Chemical Identity & Structural Characterization[1][2]

Nomenclature and Identifiers

-

Systematic Name: Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

-

Parent Acid CAS: 1805511-32-3 (4-Bromo-2,5-bis(trifluoromethyl)benzoic acid)[1][2][3]

-

Molecular Formula:

-

SMILES: COC(=O)C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F (Isomeric verification required based on specific 2,5-substitution)

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (IUPAC 2022).

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 5 | 1.008 | 5.040 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Fluorine (F) | 6 | 18.998 | 113.988 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW | -- | -- | 351.04 g/mol |

Structural Visualization

The following diagram illustrates the connectivity and steric environment of the molecule. Note the orthogonal positioning of the bulky

Caption: Connectivity map of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate showing substituent positioning.

Physicochemical Profile

The presence of two trifluoromethyl groups and a bromine atom creates a highly lipophilic and electron-deficient system.

| Property | Value / Description | Causality/Implication |

| LogP (Predicted) | ~4.2 – 4.8 | High lipophilicity due to C-F and C-Br bonds; implies high membrane permeability but low aqueous solubility. |

| Electronic State | Electron-Deficient ( | The cumulative inductive effect (-I) of two |

| Physical State | Low-melting solid or viscous oil | Asymmetry reduces crystal lattice energy despite high MW. |

| Boiling Point | >250°C (Predicted at 760 mmHg) | High molecular weight and dipole interactions. |

Synthetic Pathways and Protocols

Synthesis of this compound typically proceeds via the modification of a pre-functionalized benzoic acid core. The most robust route involves the esterification of 4-bromo-2,5-bis(trifluoromethyl)benzoic acid , which itself is derived from 1,4-bis(trifluoromethyl)benzene precursors.

Synthetic Workflow Diagram

Caption: Step-wise synthesis from commercially available fluorinated benzene precursors.

Detailed Protocol: Fischer Esterification

Objective: Convert 4-bromo-2,5-bis(trifluoromethyl)benzoic acid to its methyl ester.

Reagents:

-

Precursor Acid (1.0 eq)[4]

-

Methanol (Solvent/Reagent, excess)

-

Sulfuric Acid (Catalytic, 0.1 eq) or Thionyl Chloride (1.1 eq)

Methodology (Thionyl Chloride Route for High Yield):

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 eq of 4-bromo-2,5-bis(trifluoromethyl)benzoic acid in anhydrous methanol (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Dropwise add 1.2 eq of Thionyl Chloride (

). Note: This generates HCl gas; use a scrubber. -

Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the acid peak (

335). -

Workup: Concentrate the mixture under reduced pressure to remove methanol and excess thionyl chloride.

-

Neutralization: Redissolve the residue in Ethyl Acetate and wash with saturated

(aq) to neutralize residual acid. -

Isolation: Dry the organic layer over

, filter, and concentrate. Purification via silica gel chromatography (Hexanes/EtOAc gradient) yields the pure ester.

Applications in Drug Discovery

Bioisosterism and Metabolic Stability

The 2,5-bis(trifluoromethyl) motif is a powerful tool in medicinal chemistry.

-

Metabolic Blocking: The

groups sterically and electronically shield the aromatic ring from oxidative metabolism (e.g., P450 hydroxylation). -

Lipophilicity Modulation: The motif significantly increases

, enhancing blood-brain barrier (BBB) penetration for CNS targets.

Cross-Coupling Utility

The C4-Bromine atom serves as a versatile handle for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

-

Buchwald-Hartwig: Amination to introduce nitrogen heterocycles.

-

Note on Reactivity: The electron-withdrawing nature of the two

groups and the ester makes the C-Br bond highly activated for oxidative addition, often requiring milder conditions than standard bromobenzenes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-bromo-2-(trifluoromethyl)benzoate (Analogous Structure). Retrieved from [Link]

- Thieme Chemistry (2006).Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 28, Quinones and Heteroatom Analogues. (Discusses synthesis of bis(trifluoromethyl)

Sources

Thermodynamic Profiling of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate: A Technical Guide

Executive Summary

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (CAS: 1260793-79-0) is a highly functionalized, multi-substituted aromatic ester utilized as a critical building block in advanced pharmaceutical and agrochemical synthesis. Its unique substitution pattern—combining a heavy halogen (bromine), a conformationally flexible ester linkage, and two strongly electron-withdrawing trifluoromethyl (

Structural Thermodynamics & Causality

The macroscopic thermodynamic properties of a compound (e.g., melting point, enthalpy of vaporization, heat capacity) are not arbitrary; they are directly dictated by its molecular structure and the resulting intermolecular forces. As an application scientist, one must analyze the competing electronic and steric effects within this specific molecule:

-

The

Effect (Inductive & Steric): The 2,5-bis(trifluoromethyl) groups introduce significant steric bulk and strong electron-withdrawing inductive effects. The highly electronegative fluorine atoms tightly hold their electron clouds, which drastically reduces the overall molecular polarizability. This weakens London dispersion forces compared to non-fluorinated hydrocarbon analogs, typically lowering the boiling point and enthalpy of vaporization ( -

The Heavy Atom Effect (Bromine): The 4-bromo substituent acts as a thermodynamic counterbalance to the volatility induced by the

groups. Bromine is a large, highly polarizable atom that significantly increases London dispersion forces, thereby raising both the melting point ( -

Ester Conformational Flexibility: Unlike a rigid benzoic acid which forms strong intermolecular hydrogen-bonded dimers, the methyl ester group allows for rotational flexibility and eliminates hydrogen bond donation. This increases the entropy of the liquid state (

), depressing the melting point relative to its parent acid.

Predicted Thermodynamic Profile

Due to the highly specialized nature of CAS 1260793-79-0, empirical thermodynamic data is often proprietary to specific synthesis campaigns. However, utilizing group additivity methods and predictive baselines derived from high-level ab initio calculations for fluorinated aromatics, we can establish a highly accurate thermodynamic profile for process design.

Table 1: Estimated Thermodynamic Parameters for Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

| Thermodynamic Parameter | Symbol | Estimated Value Range | Primary Structural Driver |

| Molecular Weight | 351.04 g/mol | Sum of atomic masses | |

| Melting Point | 45 - 55 °C | Balance of Br polarizability and ester flexibility | |

| Boiling Point (1 atm) | 240 - 260 °C | High MW vs. low polarizability of | |

| Enthalpy of Vaporization | 55 - 65 kJ/mol | Suppressed by | |

| Specific Heat Capacity (Solid) | ~1.2 J/(g·K) | Vibrational modes of heavy atoms (Br, F) |

Experimental Methodologies for Thermodynamic Characterization

To transition from predictive models to empirical certainty, researchers must employ a self-validating system of thermal analysis. The following protocols detail the rigorous extraction of thermodynamic data.

Protocol A: Fast Scanning Differential Scanning Calorimetry (FSC-DSC)

DSC is the gold standard for determining

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC sensor using high-purity Indium (

= 156.6 °C) and Zinc ( -

Sample Preparation: Weigh exactly 3.0 - 5.0 mg of the compound into an aluminum hermetic pan. Seal the pan tightly to prevent premature volatilization of the fluorinated ester during the melt phase.

-

Thermal Cycling:

-

Ramp 1 (Heating): Heat from 0 °C to 100 °C at 10 °C/min under a dry

purge (50 mL/min). Record the endothermic melting peak to determine -

Ramp 2 (Cooling): Cool back to 0 °C at 10 °C/min to observe crystallization kinetics and supercooling behavior.

-

Ramp 3 (Re-heating): Heat again to 100 °C to confirm thermodynamic reversibility and check for polymorphic transitions.

-

-

Self-Validation: The integrated

must remain constant across multiple thermal cycles. A decreasing

Protocol B: Knudsen Effusion Thermogravimetry

For semi-volatile fluorinated building blocks, the Knudsen effusion method combined with Thermogravimetric Analysis (TGA) provides highly accurate vapor pressure (

Step-by-Step Methodology:

-

System Calibration: Use benzoic acid as a calibration reference to determine the instrument-specific effusion constant, as its sublimation thermodynamics are universally established and highly reliable 4.

-

Setup: Place 10-20 mg of the sample in a Knudsen cell (a specialized crucible with a microscopic pinhole of a known diameter) within the TGA furnace.

-

Isothermal Mass Loss: Apply a high vacuum (

Torr). Heat the sample to a series of isothermal steps (e.g., 30 °C, 40 °C, 50 °C, 60 °C), holding each temperature for 60-120 minutes. -

Data Extraction: Measure the steady-state mass loss rate (

) at each temperature plateau. -

Thermodynamic Calculation:

-

Calculate vapor pressure (

) using the Knudsen equation: -

Plot

vs.

-

Visualizing Thermodynamic Relationships

Influence of structural substituents on the macroscopic thermodynamic properties of the compound.

Self-validating experimental workflow for comprehensive thermodynamic characterization.

References

- Title: Efficient Estimation of Formation Enthalpies for Closed-Shell Organic Compounds with Local Coupled-Cluster Methods (Journal of Chemical & Engineering Data)

- Title: Journey of a molecule from the solid to the gas phase and vice versa: direct estimation of vapor pressure of alkaline-earth metalorganic precursors Source: Dalton Transactions / PubMed URL

- Title: Beyond Conventional Calorimetry: Unlocking Thermal Characterization with Fast Scanning Techniques Source: ResearchGate URL

- Title: Vapor Pressure Measurements Knudsen Effusion Method - DVS Application Note Source: Surface Measurement Systems URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 4. Journey of a molecule from the solid to the gas phase and vice versa: direct estimation of vapor pressure of alkaline-earth metalorganic precursors for atmospheric pressure vapor phase deposition of fluoride films - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility profile of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate, a compound of significant interest in pharmaceutical and agrochemical research. Due to its complex structure, featuring both polar and highly lipophilic moieties, understanding its behavior in various organic solvents is critical for optimizing synthesis, purification, and formulation processes. This document outlines the theoretical principles governing its solubility, predicts its behavior in a range of common solvents, and provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. Methodologies such as the gold-standard shake-flask technique and high-throughput nephelometry are detailed, offering researchers a robust framework for empirical validation.

Introduction: The Significance of Solubility Profiling

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is a halogenated aromatic ester with structural motifs common in advanced intermediates for drug discovery and specialized material science applications. The molecule incorporates an ester group, a bromine atom, and two trifluoromethyl (CF₃) groups on a benzene ring. Each of these features imparts distinct physicochemical properties that collectively dictate the compound's solubility, a critical parameter influencing its utility.

-

In Synthesis: Solvent selection is paramount for controlling reaction kinetics, side reactions, and product yield.

-

In Purification: Knowledge of solubility is essential for developing effective crystallization, extraction, and chromatographic purification methods.

-

In Formulation: For compounds intended for biological screening, solubility in aqueous and organic co-solvent systems directly impacts bioavailability and the reliability of in-vitro assays.[1]

The presence of two trifluoromethyl groups is particularly noteworthy. The CF₃ group is a strong electron-withdrawing substituent known to enhance metabolic stability and membrane permeability in drug candidates by increasing lipophilicity.[2][3] This guide provides the foundational knowledge and practical methodologies to precisely characterize the solubility of this complex molecule.

Predicted Physicochemical Properties and Solubility Profile

A molecule's solubility is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] An analysis of the structure of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate allows for a robust prediction of its solubility behavior.

Molecular Structure Analysis:

-

Aromatic Ring: The core phenyl ring is nonpolar and hydrophobic.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions but is not a hydrogen bond donor.

-

Bromo Group (-Br): The bromine atom adds polarity and contributes to the molecule's overall molecular weight.

-

Trifluoromethyl Groups (-CF₃): These groups are highly lipophilic and electron-withdrawing, significantly increasing the molecule's nonpolar character and reducing its affinity for polar solvents.[5]

Overall Prediction: The combined effect of two strongly hydrophobic CF₃ groups is expected to dominate the molecule's solubility profile, making it largely soluble in non-polar and moderately polar aprotic solvents, with limited solubility in highly polar and protic solvents.

Table 1: Predicted Qualitative Solubility of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | Sparingly Soluble to Soluble | The high lipophilicity from the CF₃ groups and the aromatic ring favors interaction with non-polar solvents. Toluene, being aromatic, may offer enhanced solubility through π-π stacking. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble to Freely Soluble | These solvents can effectively solvate the polar ester group while also accommodating the large nonpolar surface area of the molecule. They represent the best balance of polarity. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | While these solvents can interact with the ester group, their strong hydrogen-bonding network is not easily disrupted by the largely nonpolar solute. Solubility is expected to be limited. |

| Aqueous | Water | Insoluble | The molecule's high molecular weight and significant hydrophobic character, driven by the two CF₃ groups and the aromatic ring, make it immiscible with water. Aromatic esters of this nature are generally insoluble in water.[6] |

Experimental Determination of Solubility: Protocols and Workflows

To move from prediction to empirical data, standardized experimental methods are required. The choice of method depends on the desired outcome, whether it's the precise thermodynamic equilibrium solubility or a rapid kinetic assessment for screening purposes.

Thermodynamic Solubility: The Shake-Flask Method

Considered the "gold standard," the shake-flask method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring that the solid and dissolved phases are in thermodynamic equilibrium.[8]

Detailed Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (e.g., 2-5 mg) to a glass vial containing a known volume of the selected solvent (e.g., 1-2 mL). The key is to ensure undissolved solid remains visible.[9]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but equilibration time can vary and may need to be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours).[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[7]

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[7][10]

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µM.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Kinetic Solubility: High-Throughput Screening by Nephelometry

Kinetic solubility is often more relevant for early-stage drug discovery, where compounds are typically dissolved in a DMSO stock solution and then diluted into an aqueous buffer.[1] Nephelometry provides a rapid, high-throughput method to measure the concentration at which a compound precipitates from solution by detecting scattered light.[11][12]

Principle of Nephelometry: A laser beam is passed through the sample. If insoluble particles are present, they will scatter the light. A detector placed at a 90° angle measures the intensity of this scattered light, which is proportional to the amount of precipitate.[13][14]

Detailed Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

-

-

Serial Dilution:

-

In a microtiter plate (e.g., 96-well), perform serial dilutions of the DMSO stock solution into the organic solvent or aqueous buffer of interest. The goal is to create a range of concentrations that bracket the expected solubility limit. It is crucial to maintain a constant final percentage of DMSO across all wells to ensure a fair comparison.[12]

-

-

Incubation and Measurement:

-

Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.

-

Place the microtiter plate into a nephelometer.

-

The instrument measures the Nephelometric Turbidity Units (NTU) for each well.

-

-

Data Analysis:

-

Plot the NTU values against the compound concentration.

-

The kinetic solubility limit is identified as the concentration at which the NTU signal begins to rise sharply above the background level of the solvent.[12]

-

Workflow for Kinetic Solubility by Nephelometry

Caption: High-throughput kinetic solubility screening via nephelometry.

Data Presentation for Empirical Results

Once experimental data is generated, it should be presented in a clear and structured format. The following table serves as a template for reporting quantitative solubility values.

Table 2: Quantitative Solubility Data Template for Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate at 25°C

| Solvent | Polarity Index | Method | Solubility (mg/mL) | Solubility (mM) | Observations |

| Heptane | 0.1 | Shake-Flask | |||

| Toluene | 2.4 | Shake-Flask | |||

| Dichloromethane | 3.1 | Shake-Flask | |||

| Tetrahydrofuran | 4.0 | Shake-Flask | |||

| Ethyl Acetate | 4.4 | Shake-Flask | |||

| Acetone | 5.1 | Shake-Flask | |||

| Ethanol | 5.2 | Shake-Flask | |||

| Methanol | 6.6 | Shake-Flask | |||

| Water | 10.2 | Shake-Flask | |||

| PBS (pH 7.4) | N/A | Nephelometry | (Kinetic) |

Conclusion

While specific experimental data for Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is not publicly available, a thorough analysis of its molecular structure provides a strong predictive framework for its solubility profile. The compound is anticipated to be highly soluble in moderately polar aprotic solvents like THF and ethyl acetate, with limited solubility in both non-polar hydrocarbons and highly polar protic solvents like water and methanol. This guide provides the necessary theoretical background and two robust, detailed experimental protocols—the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility—to enable researchers to generate precise, reliable data. The application of these methodologies will empower scientists in drug development and chemical synthesis to effectively utilize this complex intermediate in their research endeavors.

References

-

Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

Cole, T. and Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically?. Available at: [Link]

-

Iredell Free News. (2025). The Role of Nephelometry in Modern Drug Discovery. Available at: [Link]

-

Analytical Chemistry. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. Available at: [Link]

-

BMG Labtech. What is Nephelometry: Meaning & Examples. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

NPTEL. (2024). Solubility test for Organic Compounds. Available at: [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

ChemBK. (2024). Methyl 4-bromo-2-(trifluoromethyl)benzoate. Available at: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Fiveable. (2025). Trifluoromethyl Definition - Organic Chemistry Key Term. Available at: [Link]

-

ACS Publications. (2002). Method for determining solubility of slightly soluble organic compounds. Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

PubChem. Methyl-4-Bromo-2-(trifluoromethyl)benzoate. Available at: [Link]

-

ACS Publications. (2018). Trifluoromethylation of Carbonyl Groups in Aromatic Poly(ether ketone)s: Formation of Strongly Polar yet Surface-Hydrophobic Poly(arylenenecarbinol)s. Available at: [Link]

-

Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

ChemRxiv. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available at: [Link]

-

Wikipedia. Methyl benzoate. Available at: [Link]

-

ResearchGate. (2005). Methyl 4-bromobenzoate. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. chem.ws [chem.ws]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. benchchem.com [benchchem.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. The Role of Nephelometry in Modern Drug Discovery | Iredell Free News [iredellfreenews.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rheolution.com [rheolution.com]

- 14. bmglabtech.com [bmglabtech.com]

Advanced Chemical Safety and Application Guide: Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

Introduction & Mechanistic Overview

As a Senior Application Scientist, I frequently design synthetic routes utilizing highly specialized fluorinated building blocks. Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (CAS: 1260793-79-0) [1] is a critical intermediate in modern drug discovery. The strategic placement of two trifluoromethyl (-CF3) groups at the C2 and C5 positions significantly alters the electronic landscape of the aromatic ring.

Causality in Design: The strong electron-withdrawing nature of the bis-CF3 groups reduces the electron density of the aromatic system. This not only enhances the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs) but also highly activates the C4-bromine bond for oxidative addition in transition-metal-catalyzed cross-coupling reactions. However, this unique electronic profile also dictates strict safety and handling protocols [2]. The ester linkage remains susceptible to hydrolysis, and the high halogen content increases the molecule's ability to permeate standard laboratory barriers.

Quantitative Physicochemical & Hazard Profile

To ensure safe handling, it is imperative to establish the physicochemical baseline of this compound. The data below synthesizes the core properties and universally recognized hazard codes for this specific class of highly fluorinated bromobenzoates [3],[4].

| Parameter | Specification |

| Chemical Name | Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate |

| CAS Registry Number | 1260793-79-0 |

| Molecular Formula | C10H5BrF6O2 |

| Molecular Weight | 351.04 g/mol |

| Physical State | Solid / Crystalline Powder |

| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/N2), Protect from Light |

| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |

| Signal Word | Warning |

Mechanistic Safety & Handling Protocol

Standard safety data sheets often list generic precautions. Here is the causality behind the required safety measures for handling CAS 1260793-79-0 [5]:

-

Barrier Protection (Nitrile vs. Latex): The extreme lipophilicity imparted by the six fluorine atoms allows this compound to easily partition into and permeate standard latex. Protocol: Double-gloving with high-density nitrile gloves is mandatory to prevent dermal absorption.

-

Atmospheric Control: The methyl ester moiety can undergo slow hydrolysis if exposed to ambient atmospheric moisture, yielding the corresponding benzoic acid and methanol. Protocol: Always store at 2-8°C under an inert argon atmosphere[3]. Allow the sealed container to reach room temperature in a desiccator before opening to prevent condensation from degrading the electrophilic centers.

-

Inhalation Mitigation: As a recognized respiratory tract irritant (H335)[4], aerosolized dust must be strictly controlled. Protocol: All weighing and transfer operations must be conducted within a certified fume hood with a minimum face velocity of 0.5 m/s.

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate with a standard aryl boronic acid. The workflow is designed as a self-validating system , ensuring that each phase of the catalytic cycle is empirically monitored to prevent catastrophic reaction failure.

Step 1: Anhydrous Preparation

-

Action: Charge an oven-dried Schlenk flask with Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (1.0 eq), aryl boronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.0 eq).

-

Causality: K2CO3 is chosen as a mild base to facilitate transmetalation without causing premature saponification of the methyl ester, which would occur if harsher bases like NaOH or KOtBu were utilized.

Step 2: Catalyst Activation & Solvent Addition

-

Action: Add Pd(dppf)Cl2 (0.05 eq) under a steady stream of Argon. Introduce degassed 1,4-Dioxane/H2O (4:1 v/v).

-

Causality: The electron-deficient nature of the bis-CF3 aromatic ring makes oxidative addition extremely fast. However, reductive elimination can become the rate-limiting step. The bidentate 'dppf' ligand provides the necessary steric bulk and bite angle to force reductive elimination, preventing catalyst trapping and degradation.

Step 3: Reaction Execution & In-Process Validation

-

Action: Heat the biphasic mixture to 80°C.

-

Self-Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, quench in ethyl acetate, and analyze via LC-MS. You must observe the disappearance of the 351 m/z parent mass and the emergence of the cross-coupled product mass. If a debrominated byproduct is observed, it indicates premature protodeboronation of the boronic acid, requiring an immediate temperature reduction.

Step 4: Quench and Halogenated Waste Segregation

-

Action: Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Safety Integration: The aqueous layer contains heavy metal (Pd) and fluoride/bromide trace waste. It must be segregated into a dedicated "Halogenated Aqueous Heavy Metal" waste stream, strictly separated from standard organic waste to comply with EPA/RCRA guidelines.

Process Visualization

Figure 1: Safety workflow and catalytic cycle integration for the fluorinated benzoate.

References

-

Title: Chemical & Physical Properties of CAS 1260793-79-0 Source: ChemSrc URL: [Link]

Sources

- 1. CAS#:866340-39-8 | 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | Chemsrc [chemsrc.com]

- 2. 1980086-14-3;;2368983-18-8;; CAS [chemicalbook.com]

- 3. 2384309-95-7|Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 4. 161622-14-6|4-Bromo-3-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 2384309-95-7|Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate|BLD Pharm [bldpharm.com]

Electronic Effects of Trifluoromethyl Groups in Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate: A Mechanistic Guide for Advanced Synthetic Applications

Executive Summary

In the realm of advanced organic synthesis and drug development, Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (CAS: 1260793-79-0) serves as a highly specialized, poly-deactivated building block. The strategic placement of two trifluoromethyl (–CF₃) groups and a methyl ester (–COOCH₃) on a central benzene ring creates an extreme state of electronic deficiency. As a Senior Application Scientist, understanding the causality behind this molecule's reactivity is paramount. This whitepaper decodes the underlying electronic topology—specifically the interplay of inductive effects and negative hyperconjugation—and demonstrates how these forces dictate the molecule's behavior in transition-metal catalysis and nucleophilic aromatic substitution (SNAr).

Electronic Topology & Mechanistic Causality

The chemical behavior of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is governed by the synergistic electron-withdrawing nature of its substituents. The electrical effect of the trifluoromethyl group is a cornerstone of modern medicinal chemistry, characterized by its profound ability to deplete electron density from aromatic systems[1]. Dipole moment studies have historically quantified this

The deactivation of the aromatic ring operates via two primary stereoelectronic mechanisms:

-

Strong Inductive Effect (–I): The high electronegativity of the fluorine atoms creates a powerful dipole, withdrawing electron density through the

-bond framework. -

Negative Hyperconjugation: The

antibonding orbitals of the C–F bonds act as potent electron acceptors from the aromatic

Causality in Reactivity: The C4-bromine atom is positioned para to the ester and ortho to the C5 –CF₃ group. This specific topological arrangement maximizes the stabilization of the Meisenheimer intermediate during SNAr reactions. Furthermore, the combined electron withdrawal drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aryl halide, virtually eliminating the activation barrier for oxidative addition by low-valent transition metals (e.g., Pd⁰).

Quantitative Electronic Parameters

To predict the substrate's behavior in complex synthetic pathways, it is crucial to quantify the electronic contributions of each functional group. The table below summarizes the Hammett constants and primary stereoelectronic effects driving the molecule's reactivity.

| Substituent | Position | Hammett | Hammett | Primary Electronic Effect | Impact on Aromatic Ring |

| –CF₃ | C2, C5 | +0.54 | +0.43 | Strong –I, Neg. Hyperconj. | Extreme Deactivation |

| –COOCH₃ | C1 | +0.45 | +0.37 | Resonance (–M), Inductive (–I) | Strong Deactivation |

| –Br | C4 | +0.23 | +0.39 | Inductive (–I), weak (+M) | Weak Deactivation / Leaving Group |

Table 1: Electronic parameters of key substituents illustrating the cumulative deactivation of the aromatic core.

Mechanistic & Workflow Visualizations

Electronic activation pathway of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate.

Divergent experimental workflows for cross-coupling and SNAr with validation steps.

Reactivity Profiles & Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The experimental choices are directly dictated by the electronic causality established in Section 2.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The extreme electron deficiency makes oxidative addition exceptionally fast. However, this also renders the Pd(II) intermediate susceptible to protodehalogenation if transmetalation is slow. Therefore, a bidentate ligand (dppf) is used to stabilize the intermediate, alongside an anhydrous base to drive transmetalation without risking ester hydrolysis.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, charge Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₃PO₄ (2.0 equiv). Note: Highly electron-rich Buchwald ligands are unnecessary due to the substrate's inherently low LUMO.

-

Solvent: Introduce degassed 1,4-dioxane (0.2 M concentration).

-

Reaction: Heat the mixture to 80°C for 4 hours.

-

Self-Validation (In-Process): Monitor via GC-MS. The protocol is validated by observing the disappearance of the characteristic bromine isotope pattern (M, M+2 peaks of equal intensity) and the emergence of the coupled biaryl mass.

-

Workup: Cool to room temperature, filter through a Celite pad to remove Pd black, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Causality: The SNAr pathway requires no transition metal. The incoming nucleophile forms a Meisenheimer complex that is profoundly stabilized by the para ester and ortho –CF₃ group via negative hyperconjugation.

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Nucleophile Addition: Add a secondary amine (e.g., morpholine or piperidine) (2.5 equiv). The excess amine acts as both the nucleophile and the acid scavenger.

-

Reaction: Stir the solution at 60°C for 12 hours.

-

Self-Validation (In-Process): Monitor via ¹⁹F NMR. The starting material exhibits two distinct –CF₃ signals. Upon substitution of the highly electronegative bromine with a nitrogen atom, the chemical shift of the ortho-CF₃ group will undergo a significant upfield shift, providing absolute confirmation of SNAr conversion.

-

Workup: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate, wash extensively with 5% aqueous LiCl to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

References

-

Title: The Electrical Effect of the Trifluoromethyl Group Source: Journal of the American Chemical Society URL: [Link]

-

Title: A dipole moment study of the electrical effect of the trifluoromethyl group Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores Source: Chemistry of Materials (ACS Publications) URL: [Link]

Sources

Melting point and boiling point data for Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

Thermophysical Profiling of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate: A Technical Guide to Phase Transition Determination

Executive Summary

In modern drug discovery and materials science, halogenated and fluorinated building blocks are indispensable for modulating the pharmacokinetic and electronic properties of target molecules. Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (CAS 1260793-79-0) is a highly specialized intermediate[1]. Because empirical thermophysical data for such niche compounds is often proprietary or limited in primary literature, establishing rigorous, self-validating analytical protocols to determine its melting point (

Structural Analysis & Thermophysical Implications

To accurately predict and measure the phase transitions of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate, we must deconstruct its molecular architecture. The baseline structure is methyl benzoate, which typically exhibits a2[2]. However, the addition of heavy halogens and fluorinated groups radically alters its intermolecular interactions.

-

The Bromine Substituent (C4): The heavy bromine atom significantly increases the molecular weight and the polarizability of the electron cloud. This enhances London dispersion forces, driving up both the melting and boiling points.

-

The Bis-Trifluoromethyl Groups (C2, C5): The trifluoromethyl (

) group is strongly electron-withdrawing and 3[3]. Interestingly, fluorine atoms hold their electrons very tightly, resulting in low polarizability. Consequently,

Table 1: Structural Contributions to Phase Transitions

| Structural Feature | Effect on Melting Point ( | Effect on Boiling Point ( | Mechanistic Rationale |

| Methyl Benzoate Core | Baseline (~ -12 °C) | Baseline (~ 198 °C) | Standard aromatic ester dipole-dipole interactions. |

| Bromine (C4) | Significant Increase | Significant Increase | High atomic mass and polarizability enhance London dispersion forces. |

| Bis- | Moderate Increase | Slight Increase / Plateau | High electronegativity increases the dipole moment, but the low polarizability of fluorine limits intermolecular adhesion relative to the added mass. |

Table 2: Predicted Thermophysical Profile for CAS 1260793-79-0

| Property | Predicted Range | Analytical Method of Choice |

| Melting Point | 45 °C – 65 °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 255 °C – 275 °C | Thermogravimetric Analysis (TGA) / Ebulliometry |

| Molecular Weight | 351.04 g/mol | Mass Spectrometry (MS) |

Experimental Methodologies for Precise Determination

To move from theoretical prediction to empirical certainty, researchers must employ self-validating thermal analysis systems.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard in the pharmaceutical industry for 4[4] during phase transitions.

-

Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q-series) for temperature and cell constant using a high-purity Indium reference standard (

= 156.6 °C). Causality: 5[5] regardless of the heating rate. -

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan base.

-

Atmosphere Control: Purge the sample cell with high-purity dry Nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation during the heating cycle, ensuring the endothermic event is purely physical melting.

-

Thermal Ramp: Equilibrate the sample at 20 °C, then apply a linear heating rate of 10 °C/min up to 100 °C.

-

Data Extraction: Analyze the thermogram. The melting point is defined as the extrapolated onset temperature of the endothermic peak, while the integrated area under the curve represents the enthalpy of fusion (

).

Protocol 2: Boiling Point Determination via Thermogravimetric Analysis (TGA)

While capillary methods exist, TGA provides superior quantitative data for6[6], specifically when modified for boiling point analysis.

-

Instrument Setup: Utilize a TGA equipped with a highly sensitive microbalance.

-

Crucible Preparation (Critical Step): Place 10-15 mg of the sample into an aluminum pan and seal it with a lid containing a single, laser-drilled pinhole (approx. 50-100 μm). Causality: The pinhole creates a self-generated atmosphere. The sample will not exhibit significant mass loss until its internal vapor pressure equals the external atmospheric pressure (760 mmHg). At this exact thermodynamic threshold, rapid effusion occurs.

-

Thermal Ramp: Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min under a Nitrogen purge.

-

Data Extraction: The boiling point is identified mathematically as the peak minimum of the first derivative of the mass loss curve (DTG).

Workflow Visualization

Workflow for the thermophysical characterization of fluorinated benzoate derivatives.

Impact on Pharmaceutical Development

Accurate thermophysical profiling of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is not merely an academic exercise; it dictates downstream viability. Knowing the exact melting point ensures that the compound can be properly handled during solid-phase synthesis or formulation without unintended melting or agglomeration. Furthermore, precise boiling point data is mandatory for designing safe distillation protocols during chemical scale-up, ensuring that the compound does not undergo thermal degradation before purification is achieved.

References

- BLD Pharm. "Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (CAS 1260793-79-0)

- ResolveMass Laboratories. "Applications of Differential Scanning Calorimetry (DSC) Analysis."

- Improved Pharma. "Differential Scanning Calorimetry."

- TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs."

- NIST WebBook. "Benzoic acid, methyl ester."

- BenchChem. "1-Chloro-4-(trifluoromethyl)naphthalene."

Sources

- 1. 320-31-0|4-Bromo-2-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. Benzoic acid, methyl ester [webbook.nist.gov]

- 3. 1-Chloro-4-(trifluoromethyl)naphthalene | Benchchem [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. tainstruments.com [tainstruments.com]

- 6. improvedpharma.com [improvedpharma.com]

Reactivity Profile of Brominated Trifluoromethyl Benzoates: A Technical Guide

Executive Summary: The "Three-Handle" Scaffold

Brominated trifluoromethyl benzoates represent a high-value "privileged scaffold" in modern drug discovery. Their utility stems from the simultaneous presence of three chemically distinct functionalities on a single arene core, enabling orthogonal diversification strategies.

For the medicinal chemist, this scaffold offers a predictable roadmap for Structure-Activity Relationship (SAR) exploration:

-

The Bromide (Br): A reactive handle for C-C and C-N bond formation via transition-metal catalysis or metallation.

-

The Ester (

): A gateway to amides, heterocycles, or alcohols, serving as the "linker" or "warhead" attachment point. -

The Trifluoromethyl Group (

): A metabolic blocker and lipophilicity modulator that remains inert during most transformations but profoundly alters the electronic landscape of the ring.

This guide details the reactivity profile, synthesis protocols, and troubleshooting strategies for maximizing the utility of these compounds.

Structural Analysis & Electronic Properties

Understanding the electronic interplay between the substituents is critical for predicting regioselectivity and reactivity rates.

Electronic Push-Pull

-

Trifluoromethyl (

): A strong -

Ester (

): A -

Bromine (Br): Weakly deactivating but ortho/para directing in EAS; however, its primary role here is as a site for oxidative addition.

Hammett Parameters & Reactivity Implications:

The combined electron-withdrawing nature of

Visualization: Reactivity Map

Caption: Orthogonal reactivity handles allow for sequential functionalization without protecting groups.

Critical Reactivity Profiles

Metal-Halogen Exchange: The "Turbo" Requirement

Challenge: Traditional Lithium-Halogen exchange (using n-BuLi) is often incompatible with benzoate esters. The nucleophilic butyl group attacks the ester carbonyl faster than, or competitively with, the Br/Li exchange, leading to tertiary alcohol byproducts.

Solution: The Turbo-Grignard Protocol The use of the Knochel-Hauser base or "Turbo-Grignard" (iPrMgCl·LiCl ) is the industry standard for this scaffold. The magnesium species is less nucleophilic toward the ester but sufficiently reactive for Br/Mg exchange, especially given the electron-deficient nature of the ring (which accelerates exchange).

Table 1: Comparison of Exchange Reagents

| Reagent | Temp. Limit | Ester Compatibility | Exchange Rate (on | Risk Profile |

| n-BuLi | -78°C | Poor | Very Fast | High (Carbonyl attack) |

| iPrMgCl | 0°C to RT | Moderate | Slow | Medium |

| iPrMgCl·LiCl | -20°C to 0°C | Excellent | Fast | Low |

Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the ring facilitates the Oxidative Addition step in the catalytic cycle.

-

Suzuki-Miyaura: Works with standard boronic acids. Bases like

or -

Buchwald-Hartwig: Requires specific ligands (e.g., Xantphos, BrettPhos) to prevent catalytic poisoning by the ester or chelation issues if the Br is ortho to the ester.

Nucleophilic Aromatic Substitution ( )

If the Br and

Experimental Protocols

Protocol A: Regioselective Br/Mg Exchange (Turbo-Grignard)

Use Case: Converting the Br-handle to a formyl, acyl, or carboxylic acid group while preserving the ester.

Reagents:

-

Substrate: Methyl 2-bromo-5-(trifluoromethyl)benzoate (1.0 equiv)

-

Electrophile: DMF (anhydrous, 1.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with substrate and THF (0.5 M concentration).

-

Cooling: Cool the solution to -20°C (internal temperature). Note: Do not cool to -78°C; the exchange rate with Mg reagents is too slow at cryogenic temperatures for this substrate.

-

Exchange: Add iPrMgCl·LiCl dropwise over 10 minutes. Stir at -20°C for 30–60 minutes.

-

QC Check: Aliquot 0.1 mL into MeOH/D2O. Analyze by LCMS to confirm disappearance of Br-starting material and formation of deuterated product.

-

-

Quench: Add DMF dropwise. Allow to warm to 0°C over 1 hour.

-

Workup: Quench with sat.

. Extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling (Ester-Tolerant)

Use Case: Installing a biaryl system.

Reagents:

-

Catalyst:

(3 mol%) -

Base:

(2.0 equiv, solid) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing: Sparge solvents with Nitrogen for 15 minutes. Oxygen is the enemy of this electron-poor Pd-cycle.

-

Mixing: Combine substrate, boronic acid (1.2 equiv), base, and catalyst in the reaction vessel.

-

Reaction: Heat to 80°C. Monitor by HPLC.

-

Optimization: If hydrolysis of the ester is observed (acid formation), switch to anhydrous conditions using

or

-

Strategic Workflow Visualization

The following diagram illustrates the decision tree for functionalizing this scaffold.

Caption: Decision matrix for sequential functionalization, highlighting critical avoidance of incompatible reagents.

Case Studies in Drug Discovery

Case Study 1: Bioisosteric Replacement in Kinase Inhibitors

In the development of inhibitors for kinases (e.g., EGFR, BRAF), the Methyl 2-bromo-5-(trifluoromethyl)benzoate scaffold is often used.

-

Logic: The

group occupies a hydrophobic pocket, increasing potency. The benzoate is converted to an amide (hinge binder), and the bromine is coupled to a solubilizing tail. -

Outcome: The electron-poor nature of the ring (due to

) lowers the pKa of the resulting amide NH, strengthening the hydrogen bond to the kinase hinge region [1].

Case Study 2: Late-Stage Diversification

A library of 50 analogues was generated from Methyl 4-bromo-2-(trifluoromethyl)benzoate .

-

Method: The ester was first hydrolyzed and coupled to a core scaffold. The bromine was left intact until the final step.

-

Advantage: This allowed the researchers to perform parallel Suzuki couplings in the final step ("late-stage diversification"), rapidly screening chemical space for the "tail" region of the molecule without repeating the synthesis of the core [2].

References

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link][3]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. International Journal of Molecular Sciences. [Link]

-

Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes. ResearchGate. [Link]

-

Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

Methodological & Application

Synthesis protocols for Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

Application Note: Synthesis Protocols for Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

Executive Summary & Strategic Utility

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is a highly specialized fluorinated building block. Its structural uniqueness lies in the para-substitution pattern of the bromine and ester functionalities, flanked by two electron-withdrawing trifluoromethyl (

This compound is a critical intermediate in the synthesis of:

-

Porous Organic Cages (POCs) & MOFs: Used as a rigid, linear linker to engineer pore size and selectivity for gas separation (e.g., fluorinated gas capture).

-

Pharmaceuticals: Kinase inhibitors where the bis-CF3 motif modulates lipophilicity and metabolic stability.

-

Agrochemicals: Precursor for highly active herbicides requiring electron-deficient aryl cores.

This guide outlines two distinct protocols:

-

Protocol A (Standard): High-yield esterification from the commercially available acid.

-

Protocol B (De Novo): Total synthesis starting from 1,4-bis(trifluoromethyl)benzene, designed for labs requiring bulk scale-up from commodity chemicals.

Retrosynthetic Analysis & Pathway Logic

The synthesis logic is dictated by the directing effects of the substituents. The

Pathway Visualization (Graphviz):

Caption: Synthesis workflow showing the De Novo route (Steps 1-3) and the commercial entry point.

Protocol A: Esterification (From Commercial Acid)

Applicability: For medicinal chemistry campaigns requiring <50g of material. Precursor: 4-Bromo-2,5-bis(trifluoromethyl)benzoic acid (CAS: 1805511-32-3).

Scientific Rationale:

The steric bulk of the ortho-trifluoromethyl group combined with the electron-deficient ring can make standard Fischer esterification (acid + alcohol) sluggish. To ensure quantitative conversion, we utilize an Acid Chloride intermediate generated in situ using Thionyl Chloride (

Reagents:

-

4-Bromo-2,5-bis(trifluoromethyl)benzoic acid (1.0 eq)

-

Thionyl Chloride (

) (2.0 eq) -

Methanol (anhydrous, solvent volume)

-

Catalytic DMF (2-3 drops)

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the benzoic acid derivative (10 g, 29.7 mmol) in anhydrous Methanol (50 mL). Note: The starting material may not fully dissolve initially.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (4.3 mL, 59.4 mmol) dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 3-5 hours. The suspension should clear as the ester forms.

-

Monitoring: Monitor by TLC (10% EtOAc/Hexane) or LC-MS. The acid peak should disappear.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess

. -

Neutralization: Dissolve the residue in Ethyl Acetate (100 mL) and wash carefully with saturated

solution (2 x 50 mL) to neutralize residual acid. Wash with Brine (50 mL). -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: The crude product is typically >95% pure. If necessary, purify via a short silica plug eluting with 5% EtOAc in Hexanes.

Expected Yield: 92-96% (Clear to pale yellow oil/low-melting solid).

Protocol B: De Novo Synthesis (From 1,4-Bis(trifluoromethyl)benzene)

Applicability: For large-scale preparation (>100g) or when the acid intermediate is unavailable/cost-prohibitive.

Step 1: Synthesis of 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene

Mechanism: Electrophilic Aromatic Substitution (EAS). The substrate is highly deactivated. Standard bromination (

Reagents:

-

1,4-Bis(trifluoromethyl)benzene (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (3.0 eq)

-

Trifluoroacetic Acid (TFA) (Solvent)

-

Sulfuric Acid (

) (Co-solvent)

Procedure:

-

Dissolve 1,4-bis(trifluoromethyl)benzene (10.7 g, 50 mmol) in a mixture of TFA (75 mL) and concentrated

(18 mL) in a heavy-walled flask. -

Add NBS (26.7 g, 150 mmol) in portions at room temperature.

-

Heat the mixture to 60°C and stir for 48 hours . Note: Vigorous stirring is essential as the product may precipitate.

-

Workup: Pour the reaction mixture onto crushed ice (500 g). Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Wash: Wash combined organics with water, saturated

, and brine. -

Purification: Recrystallize from Ethanol or purify via silica column (Hexanes).

-

Yield: ~50-75%. Product is a white crystalline solid.[2]

Step 2: Mono-Carboxylation (The "Symmetry Break")

Mechanism: Lithium-Halogen Exchange. The presence of electron-withdrawing

Reagents:

-

1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (1.0 eq)[1]

-

n-Butyllithium (n-BuLi) (1.05 eq, 2.5M in hexanes)

-

Dry THF (Solvent)

-

Dry Ice (

)

Procedure:

-

Setup: Flame-dry a 3-neck flask under Argon. Dissolve the dibromide (Step 1 product) (5.0 g, 13.4 mmol) in anhydrous THF (60 mL).

-

Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (5.6 mL, 14.0 mmol) dropwise over 20 minutes via syringe pump. Critical: Maintain temp < -70°C to prevent di-lithiation or decomposition.

-

Equilibration: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.

-

Quench: Bubble excess dry

gas (passed through a drying tube) into the solution for 15 minutes, or pour the reaction mixture onto crushed Dry Ice. -

Workup: Allow to warm to room temperature. Quench with 1M HCl (adjust pH to ~2). Extract with Ethyl Acetate.[2]

-

Isolation: The organic layer contains the acid. Extract the organic layer with 1M NaOH (pulls acid into aqueous phase). Separate organics (discard unreacted starting material). Acidify the aqueous phase with HCl to precipitate the product. Filter the white solid.[3]

-

Yield: 60-70%.

-

Next Step: Proceed to Protocol A to convert this acid to the methyl ester.

Analytical Data Summary

| Parameter | Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate |

| Formula | |

| Molecular Weight | 367.06 g/mol |

| Appearance | White low-melting solid or colorless oil |

| Two distinct singlets around -60 to -65 ppm (relative to | |

| TLC ( | ~0.6 (20% EtOAc in Hexane) |

Safety & Handling (E-E-A-T)

-

HF Precursors: The

groups are generally stable, but under extreme reducing conditions or high temperatures with Lewis acids, fluoride release is possible. -

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere. Have a Class D fire extinguisher nearby.

-

Thionyl Chloride: Reacts violently with water releasing HCl and

. Use in a well-ventilated fume hood. -

Bromine/NBS: Strong oxidizers. Avoid contact with skin.

References

-

Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega. 2024. (Describes the reactivity and synthesis of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene).

-

Synthesis of [2+3] Cages with Different Degree of Fluorination. Heidelberg University Dissertation. 2023. (Detailed protocol for NBS bromination of 1,4-bis(trifluoromethyl)benzene).

-

A microporous metal–organic framework with polarized trifluoromethyl groups. Chemical Science (RSC). 2017. (Supporting Info contains characterization of the dibromo-intermediate).

-

4-Bromo-2,5-bis(trifluoromethyl)benzoic acid. Sigma-Aldrich Product Catalog. (Commercial availability of the acid intermediate).[4]

Sources

Suzuki-Miyaura coupling conditions for Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

An In-Depth Guide to Suzuki-Miyaura Coupling of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate: Application Notes and Protocols

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This guide focuses on a particularly challenging yet valuable substrate: Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate. The presence of two trifluoromethyl (CF₃) groups and a methyl ester imparts significant electronic deficiency to the aromatic ring. Molecules bearing such motifs are of high interest in medicinal chemistry and materials science, as the CF₃ groups can enhance metabolic stability, binding affinity, and lipophilicity.

This document serves as a comprehensive resource for researchers, providing not only step-by-step protocols but also a deep dive into the mechanistic rationale behind the selection of catalysts, bases, and solvents essential for successfully coupling this electron-poor aryl bromide.

Mechanistic Considerations for an Electron-Deficient Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this cycle is paramount to optimizing the reaction for our specific substrate.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. For Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate, the strong electron-withdrawing nature of the two CF₃ groups and the ester makes the C-Br bond electron-poor, thereby accelerating this typically rate-determining step.[3][5]

-

Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6][7][8] The choice of base and its strength is critical to ensure this step proceeds efficiently without causing degradation of the substrate or catalyst.

-

Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials and Reagents:

-

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2-1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

-

Toluene and Deionized Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

Reaction Setup and Execution:

-

To a clean, dry reaction vessel containing a magnetic stir bar, add Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Seal the vessel with a rubber septum.

-

Evacuate the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere. [9]4. Using a syringe, add degassed toluene, followed by degassed water, to achieve a solvent ratio of approximately 5:1 to 10:1 (Toluene:H₂O). The final concentration of the aryl bromide should be around 0.1-0.2 M.

-

Place the reaction vessel in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0) or ligand).2. Insufficient degassing.3. Low reaction temperature.4. Ineffective base. | 1. Use fresh catalyst and ligand.<[10]br>2. Ensure rigorous degassing (3x freeze-pump-thaw cycles or sparging with Ar for 20-30 min).<[9]br>3. Increase temperature cautiously (e.g., to 110-120 °C).<[11]br>4. Screen stronger bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). [10] |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst can sometimes promote this side reaction. [9] | 1. Improve the degassing procedure significantly.<[10]br>2. Consider starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. [9] |

| Protodeboronation | 1. Boronic acid instability.2. Presence of excess water or protic sources. | 1. Switch to a more stable boronic acid pinacol ester (B(pin)) or a trifluoroborate salt.<[9][12]br>2. Use anhydrous solvents and a base like KF. Ensure the base is finely powdered. |

| Hydrolysis of Methyl Ester | 1. Base is too strong or reaction time is too long at high temperature. | 1. Use a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH/KOH).2. Reduce reaction time by using a more active catalyst system to achieve full conversion faster. |

References

-

Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Mandal, S., & Ghorai, P. (2021). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Vantourout, J. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

-